Pseudolaric acid C Pseudolaric acid C 5-(7-Hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid is a natural product found in Pseudolarix amabilis and Larix kaempferi with data available.
Brand Name: Vulcanchem
CAS No.: 82601-41-0
VCID: VC21342532
InChI: InChI=1S/C21H26O7/c1-13(16(22)23)5-4-9-19(2)15-8-11-20(18(25)28-19)10-6-14(17(24)27-3)7-12-21(15,20)26/h4-6,9,15,26H,7-8,10-12H2,1-3H3,(H,22,23)/t15-,19+,20+,21-/m0/s1
SMILES: CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O
Molecular Formula: C21H26O7
Molecular Weight: 390.4 g/mol

Pseudolaric acid C

CAS No.: 82601-41-0

Cat. No.: VC21342532

Molecular Formula: C21H26O7

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

Pseudolaric acid C - 82601-41-0

CAS No. 82601-41-0
Molecular Formula C21H26O7
Molecular Weight 390.4 g/mol
IUPAC Name 5-[(1R,7S,8R,9R)-7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
Standard InChI InChI=1S/C21H26O7/c1-13(16(22)23)5-4-9-19(2)15-8-11-20(18(25)28-19)10-6-14(17(24)27-3)7-12-21(15,20)26/h4-6,9,15,26H,7-8,10-12H2,1-3H3,(H,22,23)/t15-,19+,20+,21-/m0/s1
Standard InChI Key RBXVTEUAOTYIME-NOOVBMIQSA-N
Isomeric SMILES CC(=CC=C[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O
SMILES CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O
Canonical SMILES CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O

Physical and Chemical Properties

Pseudolaric acid C possesses distinct physical and chemical characteristics that influence its behavior in biological systems and its potential pharmaceutical applications. The following table summarizes the key physical and chemical properties of Pseudolaric acid C:

PropertyValue
Chemical NamePseudolaric Acid C
CAS Number82601-41-0
Molecular FormulaC21H26O7
Molecular Weight390.4 g/mol
Physical AppearanceWhite powder
SolubilitySoluble in chloroform, DMSO, and ethanol
SMILES NotationCC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O

The chemical structure of Pseudolaric acid C is characterized by a complex diterpenoid framework . It differs from Pseudolaric acid B primarily in the substitution at position 4, where Pseudolaric acid C has a hydroxyl group (R = H) instead of the acetyl group (R = acetyl) found in Pseudolaric acid B . This structural difference contributes to the variations in biological activity observed between these two compounds.

Structural Characteristics

Pseudolaric acid C contains a tricyclic diterpenoid skeleton with multiple functional groups, including a lactone ring, carboxylic acid moiety, and methyl ester group . The presence of these functional groups contributes to its biological activities and influences its interactions with various cellular targets. The compound's three-dimensional structure is crucial for its biological activity, as slight modifications to the structure can significantly alter its potency and specificity .

Analytical Methods for Detection and Quantification

The accurate detection and quantification of Pseudolaric acid C in plant materials and biological samples are essential for both research purposes and quality control of medicinal preparations. High-performance liquid chromatography (HPLC) has emerged as the preferred method for analyzing pseudolaric acids, including Pseudolaric acid C.

HPLC Analysis Methodology

A rapid reverse-phase HPLC method has been developed for the quantitative analysis of pseudolaric acids in Cortex Pseudolaricis and related medicinal products . This method employs a C18 analytical column (4.6mm × 150mm i.d.) and can effectively separate five pseudolaric acids, including Pseudolaric acid C, within 7 minutes . The mobile phase typically consists of acetonitrile and 0.10% acetic acid in a gradient program, with UV detection wavelength set at 260nm .

The analytical parameters for this HPLC method demonstrate high sensitivity and precision:

  • Detection limits range from 8.26 to 16.66 ng/ml

  • Quantification limits range from 27.54 to 55.53 ng/ml

  • Intra- and inter-day variations are less than 1% for all five compounds

  • Recovery rates for spiked pseudolaric acids range from 99.1% to 101.9%

In more recent studies, HPLC quantification has been performed on a Shisheido Capcell PAK C18 column (5 μm, 4.6 mm × 250 mm) using 254 nm wavelength for detection . This method has been successfully applied to analyze pseudolaric acids in different plant parts of P. kaempferi.

Structure-Activity Relationship

The structural differences between Pseudolaric acid C and other pseudolaric acids, particularly Pseudolaric acid B, provide valuable insights into the structure-activity relationships of these compounds. Understanding these relationships is crucial for the rational design of more potent derivatives and the optimization of their biological activities.

Comparison with Pseudolaric Acid B

The primary structural difference between Pseudolaric acid C and Pseudolaric acid B is at position 4, where Pseudolaric acid C has a hydroxyl group (R = H), while Pseudolaric acid B has an acetyl group (R = acetyl) . This seemingly minor difference significantly impacts the biological activity profiles of these compounds, with Pseudolaric acid B exhibiting substantially higher cytotoxicity against cancer cell lines .

The enhanced cytotoxic activity of Pseudolaric acid B suggests that the acetyl group may play a crucial role in the interaction with cellular targets or in improving the compound's pharmacokinetic properties . The finding that Pseudolaric acid B was most potent against K562 leukemia cells (IC50 = 0.36 μg/ml) but less effective against MDA-MB-231 breast cancer cells (IC50 = 34.6 μg/ml) indicates that the cytotoxic activity is also cell line-dependent, suggesting specific mechanisms of action that may vary across different cancer types .

Implications for Drug Development

The observed structure-activity relationships provide valuable guidance for the development of more potent pseudolaric acid derivatives. The significant enhancement in cytotoxic activity associated with acetylation at position 4 suggests that further modifications at this position or other positions in the molecule might yield derivatives with improved biological activities or pharmacokinetic properties .

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